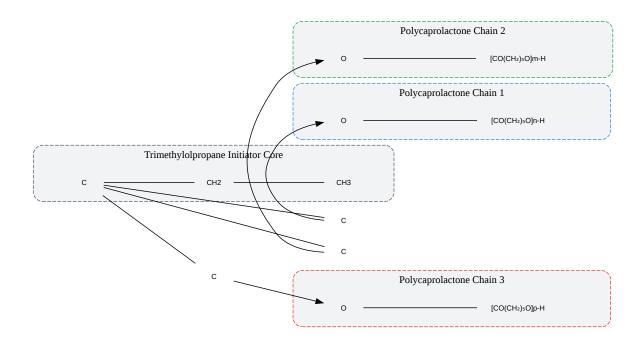


An In-Depth Technical Guide to the Fundamental Properties of Polycaprolactone Triol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Polycaprolactone Triol					
Cat. No.:	B8821333	Get Quote				


Polycaprolactone Triol (PCL-T) is a biodegradable polyester characterized by its three-armed structure, terminating in hydroxyl groups. This trifunctionality imparts unique properties that make it a valuable polymer in a multitude of applications, particularly in the fields of polyurethane synthesis, drug delivery, and tissue engineering. This guide provides a comprehensive overview of the core properties of PCL-T for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

Polycaprolactone Triol is synthesized through the ring-opening polymerization of ε -caprolactone, initiated by a triol such as trimethylolpropane or glycerol.[1] The length of the polycaprolactone chains, and thus the molecular weight of the resulting PCL-T, can be controlled by adjusting the molar ratio of the ε -caprolactone monomer to the triol initiator.[1]

A generalized chemical structure of **Polycaprolactone Triol** initiated with trimethylolpropane is depicted below.

Click to download full resolution via product page

Caption: Generalized chemical structure of Polycaprolactone Triol.

Physicochemical Properties

The physical and chemical properties of **Polycaprolactone Triol** can be tailored by varying its molecular weight. Key properties for several grades of PCL-T are summarized in the tables below.

Table 1: Molecular Weight and Thermal Properties of Polycaprolactone Triol

Property	PCL-T (Mn ~300)	PCL-T (Mn ~540)	PCL-T (Mn ~900)	PCL-T (Mn ~2000)
Average Molecular Weight (Mn, g/mol)	~300[2]	~540[3]	~900	~2000[4]
Softening/Melting Point (°C)	10[2]	17[3]	-	40-50[4]
Glass Transition Temperature (Tg, °C)	-60 (for general PCL)[5]	-60 (for general PCL)[5]	-60 (for general PCL)[5]	-60 (for general PCL)[5]
Density (g/mL at 25°C)	1.07[2]	1.08 (at 40°C)[3]	-	-

Table 2: Chemical and Physical Characteristics of Polycaprolactone Triol

Property	PCL-T (Mn ~300)	PCL-T (Mn ~540)	PCL-T (Mn ~900)	PCL-T (Mn ~2000)
Hydroxyl Value (mg KOH/g)	560 ± 20	310[3]	187 ± 5	85.85[4]
Viscosity (cSt at 55°C)	-	180-230[3]	-	-
Acid Value (mg KOH/g)	≤1.0	-	≤1.0	-
Water Content (%)	≤0.03	-	≤0.03	-
Appearance	Liquid[2]	Fused mass/viscous liquid[3]	Pasty	Waxy solid[4]

Solubility

Polycaprolactone is known to be soluble in a range of organic solvents. At room temperature, it is highly soluble in chloroform, dichloromethane, carbon tetrachloride, benzene, toluene, and cyclohexanone.[6][7] It exhibits lower solubility in acetone, ethyl acetate, and dimethylformamide, and is generally insoluble in alcohols, petroleum ether, and water.[6][7]

Degradation Characteristics

The degradation of **Polycaprolactone Triol**, like other aliphatic polyesters, primarily occurs through the hydrolysis of its ester linkages.[5] This process is influenced by factors such as molecular weight, crystallinity, and environmental conditions (e.g., temperature, pH, and the presence of enzymes). The degradation of PCL in vivo is a slow process, which makes it suitable for long-term implantable devices.[5]

The hydrolytic degradation pathway of PCL-T is illustrated in the diagram below.

Click to download full resolution via product page

Caption: Simplified hydrolytic degradation pathway of PCL-T.

Experimental Protocols

Accurate characterization of **Polycaprolactone Triol** is crucial for its application. The following section outlines the methodologies for key experiments.

Determination of Hydroxyl Value (ASTM D4274)

The hydroxyl value, a measure of the concentration of hydroxyl groups, is a critical parameter for PCL-T, especially in polyurethane formulations. A standard method for its determination is ASTM D4274.[8][9]

- Sample Preparation: A known weight of the PCL-T sample is accurately measured.
- Esterification: The sample is reacted with a known excess of a phthalic anhydride solution in a pyridine medium, often with an imidazole catalyst, at an elevated temperature (approximately 100°C) in a pressure bottle.[9] This reaction converts the hydroxyl groups to esters.
- Hydrolysis: After the reaction is complete, a specific amount of water is added to hydrolyze the excess phthalic anhydride into phthalic acid.
- Titration: The resulting solution is titrated with a standardized sodium hydroxide solution to a phenolphthalein endpoint.
- Blank Determination: A blank titration is performed without the PCL-T sample to determine the initial amount of phthalic anhydride.
- Calculation: The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.

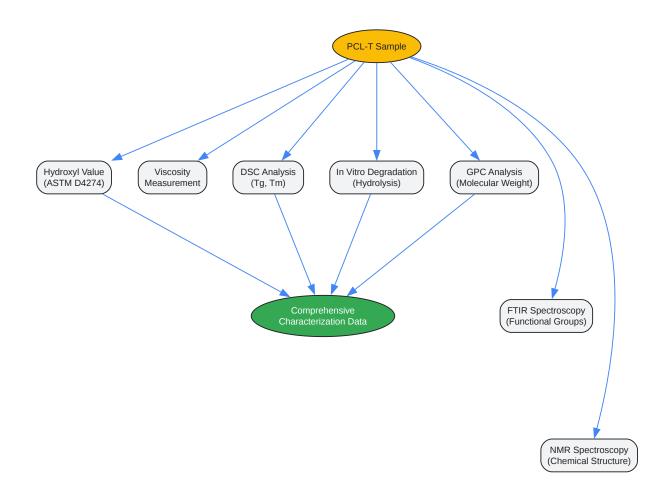
Molecular Weight Determination (Gel Permeation Chromatography - GPC)

GPC is a widely used technique to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.

 Sample Preparation: A dilute solution of PCL-T is prepared in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, at a concentration of 1-2 mg/mL.[10][11] The solution is filtered through a 0.2-0.45 μm filter to remove any particulate matter.[10]

- Instrumentation: A GPC system equipped with a pump, injector, a set of columns packed with a porous gel, and a refractive index (RI) detector is used.
- Analysis: The prepared sample solution is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through the columns, with larger molecules eluting first.
- Calibration: The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene) to create a calibration curve of elution volume versus log(molecular weight).
- Data Analysis: The molecular weight of the PCL-T sample is determined by comparing its elution profile to the calibration curve.

Structural and Functional Group Analysis (FTIR and NMR Spectroscopy)


Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the chemical structure of PCL-T.

- FTIR Spectroscopy: This technique identifies the functional groups present in the polymer. For PCL-T, the characteristic peaks include a strong carbonyl (C=O) stretching vibration around 1720 cm⁻¹ and C-O stretching vibrations.[12]
 - Sample Preparation: A small amount of the PCL-T sample is placed directly on the ATR crystal for Attenuated Total Reflectance (ATR)-FTIR analysis, or cast as a thin film from a solution.
 - Analysis: An infrared spectrum is recorded, and the positions and intensities of the absorption bands are analyzed to identify the functional groups.
- ¹H NMR Spectroscopy: This method provides detailed information about the chemical structure and the arrangement of protons in the molecule.
 - Sample Preparation: The PCL-T sample is dissolved in a deuterated solvent (e.g., CDCl₃).

 Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, integration of peak areas, and splitting patterns of the signals are analyzed to confirm the structure of the PCL chains and the initiator core.

A general workflow for the characterization of **Polycaprolactone Triol** is presented below.

Click to download full resolution via product page

Caption: Experimental workflow for PCL-T characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Polycaprolactone Triols | Polyurethanes | Request Quote or Sample [tri-iso.com]
- 2. ポリカプロラクトントリオール average Mn ~300 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Poly(caprolactone)triol scipoly.com [scipoly.com]
- 4. rsc.org [rsc.org]
- 5. Polycaprolactone Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infinitalab.com [infinitalab.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. agilent.com [agilent.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Fundamental Properties of Polycaprolactone Triol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8821333#what-are-the-fundamental-properties-of-polycaprolactone-triol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com